molecular formula C6H14ClNO B1523701 3-Isopropoxyazetidine hydrochloride CAS No. 871657-49-7

3-Isopropoxyazetidine hydrochloride

Cat. No. B1523701
CAS RN: 871657-49-7
M. Wt: 151.63 g/mol
InChI Key: QSKVFUMEPLXIRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropoxyazetidine hydrochloride, also known as 3-IPA-HCl, is a synthetic organic compound with a molecular formula of C5H11ClNO2. It is a colorless crystalline solid with a melting point of 128-132°C and a boiling point of 188-190°C. 3-IPA-HCl is a versatile intermediate used in the synthesis of a variety of organic compounds. It is commonly used in the preparation of pharmaceuticals, pesticides, and other organic compounds.

Mechanism Of Action

The mechanism of action of 3-Isopropoxyazetidine hydrochloride is not well understood. However, it is believed to act as an alkylating agent, forming covalent bonds with nucleophilic sites on biological molecules. This can lead to the inhibition of enzyme activity, and the disruption of other biochemical processes.
Biochemical and Physiological Effects
Due to its alkylating properties, 3-Isopropoxyazetidine hydrochloride can have a variety of biochemical and physiological effects. It can inhibit the activity of enzymes, disrupt metabolic pathways, and alter the structure of proteins. Additionally, it has been shown to have cytotoxic effects in certain cell lines, and can induce apoptosis in certain cell types.

Advantages And Limitations For Lab Experiments

3-Isopropoxyazetidine hydrochloride has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and can be used in a variety of synthetic reactions. Additionally, it is a versatile intermediate, and can be used to synthesize a variety of organic compounds. However, it is important to note that 3-Isopropoxyazetidine hydrochloride is an alkylating agent, and can be toxic if not handled properly.

Future Directions

The potential applications of 3-Isopropoxyazetidine hydrochloride are vast, and there are many future directions for research. These include further investigation into its mechanism of action, the development of new synthetic methods, and the exploration of its potential applications in drug discovery and development. Additionally, further research into its biochemical and physiological effects, as well as its toxicity, is needed. Finally, it is important to investigate the potential environmental impacts of 3-Isopropoxyazetidine hydrochloride, as well as its potential for misuse.

Scientific Research Applications

3-Isopropoxyazetidine hydrochloride is used in a variety of scientific research applications, including the synthesis of organic compounds, the study of enzyme-catalyzed reactions, and the development of new drugs. It is also used in the synthesis of a variety of other organic compounds, such as peptides, peptidomimetics, and heterocyclic compounds.

properties

IUPAC Name

3-propan-2-yloxyazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5(2)8-6-3-7-4-6;/h5-7H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKVFUMEPLXIRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692892
Record name 3-[(Propan-2-yl)oxy]azetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropoxyazetidine hydrochloride

CAS RN

871657-49-7
Record name 3-[(Propan-2-yl)oxy]azetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-propan-2-yloxyazetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Isopropoxyazetidine hydrochloride
Reactant of Route 2
3-Isopropoxyazetidine hydrochloride
Reactant of Route 3
3-Isopropoxyazetidine hydrochloride
Reactant of Route 4
3-Isopropoxyazetidine hydrochloride
Reactant of Route 5
3-Isopropoxyazetidine hydrochloride
Reactant of Route 6
3-Isopropoxyazetidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.